![molecular formula C21H26O3 B13763803 Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- CAS No. 67845-91-4](/img/structure/B13763803.png)
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- is an organic compound that belongs to the class of aryl-phenylketones. These compounds are characterized by a ketone group attached to two aromatic rings. The specific structure of this compound includes a hydroxyphenyl group and a dimethylhexyl ether substituent, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- typically involves the following steps:
Formation of the Hydroxyphenyl Intermediate: The hydroxyphenyl group can be synthesized through various methods, including the hydroxylation of phenyl compounds.
Etherification: The hydroxyphenyl intermediate is then reacted with 3,5-dimethylhexanol in the presence of a suitable catalyst to form the dimethylhexyl ether.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary alcohols.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (4-hydroxyphenyl)phenyl-: Similar structure but lacks the dimethylhexyl ether group.
Methanone, (4-methylphenyl)phenyl-: Contains a methyl group instead of the hydroxy and ether groups.
Methanone, (4-aminophenyl)phenyl-: Features an amino group instead of the hydroxy and ether groups.
Uniqueness
Methanone, [4-[(3,5-dimethylhexyl)oxy]-2-hydroxyphenyl]phenyl- is unique due to the presence of the dimethylhexyl ether and hydroxy groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
67845-91-4 |
|---|---|
Molekularformel |
C21H26O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
[4-(3,5-dimethylhexoxy)-2-hydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C21H26O3/c1-15(2)13-16(3)11-12-24-18-9-10-19(20(22)14-18)21(23)17-7-5-4-6-8-17/h4-10,14-16,22H,11-13H2,1-3H3 |
InChI-Schlüssel |
OTOPALCRQKAODB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


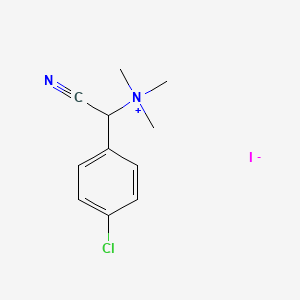

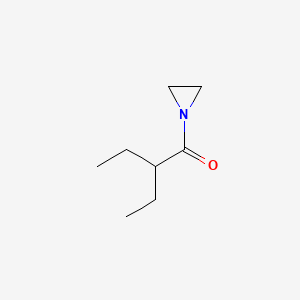
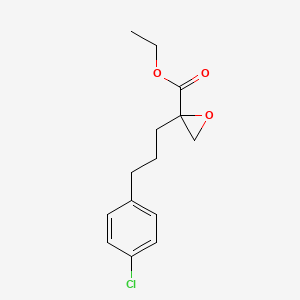
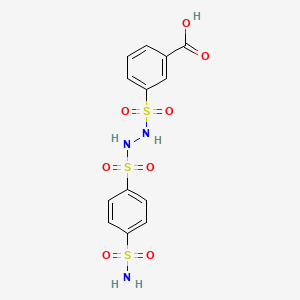



![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)

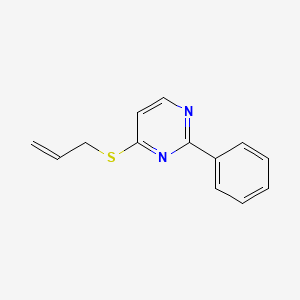
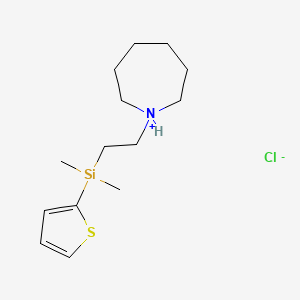
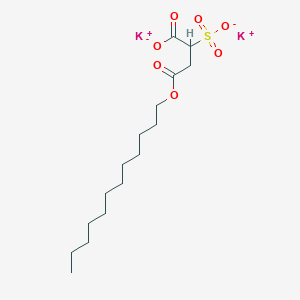
![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
